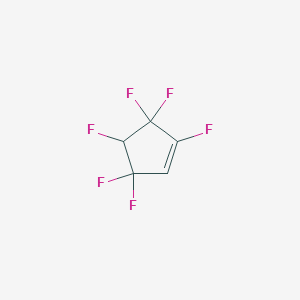

1,3,3,4,5,5-Hexafluorocyclopentene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,3,4,5,5-hexafluorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6/c6-2-1-4(8,9)3(7)5(2,10)11/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPSNAONUGNAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891737 | |

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-02-6 | |

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,3,4,5,5 Hexafluorocyclopentene and Its Derivatives

Core Structure Synthesis Approaches for 1,3,3,4,5,5-Hexafluorocyclopentene

The construction of the this compound ring system can be achieved through several synthetic routes, each with its own advantages and limitations.

The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds, including fluorinated systems. researchgate.netbeilstein-journals.orgnih.gov For the synthesis of the hexafluorocyclopentene core, a common strategy involves the [4+2] cycloaddition of a fluorinated diene with a suitable dienophile.

A key approach utilizes hexafluorocyclopentadiene (B12083114) as the diene in a Diels-Alder reaction with a dienophile like maleic anhydride, often conducted under high-pressure conditions. The initial cycloadduct is then subjected to a dehydrogenation step to introduce the double bond and yield the final conjugated hexafluorocyclopentene core. A common reagent used for this dehydrogenation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The introduction of fluorine atoms can influence the reactivity and selectivity of the Diels-Alder reaction. figshare.com

Table 1: Diels-Alder Approach to Hexafluorocyclopentene Core

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Cycloaddition | Hexafluorocyclopentadiene, Maleic Anhydride | High Pressure | Intermediate cycloadduct |

| 2. Dehydrogenation | Intermediate cycloadduct | DDQ | Hexafluorocyclopentene core |

Catalytic fluorination presents a direct method for introducing fluorine atoms into a pre-existing cyclopentene (B43876) ring. This technique is particularly relevant for the synthesis of highly fluorinated compounds.

One notable example in the synthesis of related compounds, such as 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene, involves the fluorination of a chlorinated precursor like 1,2-dichlorohexafluorocyclopentene. This transformation is efficiently carried out using anhydrous hydrogen fluoride (B91410) (HF) in the presence of a chromium-based catalyst, often doped with zinc (Cr-Zn). These catalysts, which can be prepared via methods like sol-gel auto-combustion, exhibit high surface area and numerous active sites, leading to efficient fluorination with minimal byproducts. This methodology suggests a viable pathway for producing this compound from appropriate precursors.

Table 2: Catalytic Fluorination for Highly Fluorinated Cyclopentenes

| Catalytic System | Process | Precursor Example | Product Example |

|---|

Addition-elimination reactions provide another synthetic route to unsaturated fluorinated rings. This two-step mechanism involves the initial addition of a nucleophile to a C=C double bond, followed by the elimination of a leaving group. chemistrysteps.com

In the context of synthesizing fluorinated cyclopentenes, this strategy could start from a perfluorinated cyclopentane (B165970) or a cyclopentene with suitable leaving groups. The nucleophile adds to the ring, forming a transient carbanionic intermediate. Subsequent elimination of a leaving group (such as a halide) from an adjacent carbon atom re-establishes the double bond, yielding the functionalized cyclopentene. The presence of electron-withdrawing fluorine atoms can activate the ring towards nucleophilic attack, facilitating the initial addition step. chemistrysteps.com

Lithiation is a versatile method for creating a reactive carbanion that can then be quenched with various electrophiles to introduce a wide range of functional groups. This pathway is particularly useful for the derivatization of fluorinated cyclopentenes.

For instance, the related compound 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene can be lithiated in situ using n-butyllithium. researchgate.net This process generates a lithiated intermediate that is a potent nucleophile. This intermediate can then react with electrophiles, providing a route to functionalized hexafluorocyclopentene derivatives. The precise control of reaction conditions, such as temperature, is crucial to avoid side reactions. researchgate.netnih.gov

Table 3: Example of Lithiation and Functionalization

| Starting Material | Reagent | Intermediate | Electrophile Example | Final Product Example |

|---|

Functionalization and Derivatization Strategies for this compound

Once the core hexafluorocyclopentene structure is obtained, it can be further modified to introduce various functionalities, expanding its utility in different applications.

The electron-withdrawing nature of the fluorine atoms on the cyclopentene ring makes it susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a variety of substituents.

Following the lithiation of a precursor like 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene, the resulting lithiated species can undergo salt-elimination reactions with suitable electrophiles. researchgate.net For example, reaction with chlorophosphanes, such as diphenylphosphane chloride or dimesitylphosphane chloride, leads to the formation of phosphanyl-substituted hexafluorocyclopentene derivatives. researchgate.net This demonstrates a powerful method for C-P bond formation on the fluorinated ring. The resulting phosphine-functionalized compounds can serve as ligands in coordination chemistry. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Aromatic Substituents

The introduction of aromatic substituents onto the this compound scaffold is effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction stands out for its versatility and functional group tolerance. libretexts.org It typically involves the reaction of an organoboron compound, such as an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com For the synthesis of aromatic derivatives of this compound, a halogenated cyclopentene precursor would be coupled with a suitable arylboronic acid. The reactivity of the halide is a key factor, with iodides being more reactive than bromides or chlorides. libretexts.org The choice of catalyst, often a palladium(0) species with phosphine (B1218219) ligands, and base is crucial for reaction efficiency. libretexts.orgrsc.org

Table 1: Key Components of the Suzuki-Miyaura Reaction

| Component | Role | Examples |

| Organoboron Reagent | Source of the aryl group | Phenylboronic acid, Thienylboronic acid |

| Organohalide | Electrophilic partner (cyclopentene core) | Halogenated this compound |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |

| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄, Et₃N |

| Solvent | Medium for the reaction | DMF, Toluene, Water rsc.org |

The Heck reaction provides another robust method for aryl group installation. This reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org In the context of this compound derivatives, a vinylic halide on the cyclopentene ring could be reacted with an aromatic alkene. The reaction mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. libretexts.org The Heck reaction often exhibits high stereoselectivity, favoring the formation of trans-substituted products. organic-chemistry.org Its application in fine chemical synthesis, such as for the production of sunscreen agents and pharmaceutical intermediates like Singulair™, highlights its industrial relevance. rug.nlresearchgate.net

Table 2: Heck Reaction Catalytic Cycle Steps

| Step | Description |

| A: Oxidative Addition | Palladium(0) inserts into the aryl-halide bond, forming a Pd(II) complex. libretexts.org |

| B: Migratory Insertion | The alkene coordinates to the Pd(II) complex and inserts into the Pd-C bond. libretexts.org |

| C: β-Hydride Elimination | A hydrogen atom from the alkyl chain is eliminated, forming the product alkene and a palladium-hydride species. libretexts.org |

| D: Reductive Elimination | The base regenerates the Pd(0) catalyst from the palladium-hydride species. libretexts.org |

Radical Functionalization Methodologies

Radical functionalization offers alternative pathways for creating C-C and C-heteroatom bonds on the this compound ring. These methods can often functionalize C-H bonds that are unreactive under other conditions.

Copper-catalyzed radical-relay reactions have emerged as effective methods for C(sp³)–H functionalization. rsc.org These reactions can employ an oxidant like N-fluorobenzenesulfonimide (NFSI) to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the substrate, creating a carbon-centered radical. rsc.org This radical can then undergo various transformations, such as coupling with another species. The reaction's selectivity is influenced by the ligands bound to the copper catalyst. rsc.org

Another emerging area is photocatalysis, which uses light to drive chemical reactions. For example, bismuth-based photocatalysts have been used for reductive cyclopropanation. acs.org This process involves light-induced homolytic cleavage of a Bi-C bond to generate a radical, which then participates in the C-C bond-forming reaction. acs.org Such principles could be adapted for the functionalization of this compound, potentially enabling novel transformations under mild conditions.

Advanced Synthetic Techniques and Process Optimization in this compound Synthesis

Continuous Flow Synthesis for Enhanced Efficiency and Control

Continuous flow synthesis offers significant advantages over traditional batch processing for the synthesis of fluorinated compounds. By pumping reagents through a network of tubes and reactors, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to improved yields, higher selectivity, and safer handling of hazardous reagents like elemental fluorine. A notable example is the synthesis of 4-fluoropyrazole derivatives, where a telescoped two-step continuous flow process was successfully implemented. tib.eu This approach minimizes the handling of intermediates and can be scaled up more efficiently than batch methods, making it an attractive strategy for the industrial production of this compound and its derivatives.

Catalyst Design and Pre-treatment for Selective Fluorination

The selective introduction of fluorine atoms is a major challenge in synthetic chemistry. The design and pre-treatment of catalysts are critical for achieving high regioselectivity and efficiency. For the fluorination of C-H bonds, transition metal catalysts are often employed.

Palladium-catalyzed methods have been developed for the site-selective fluorination of unactivated C(sp³)–H bonds. acs.org These reactions often use a directing group to position the catalyst near the target C-H bond. Selectfluor is a common electrophilic fluorine source used in these transformations. acs.org

Manganese porphyrin complexes have also been shown to catalyze the regioselective fluorination of C(sp³)–H bonds in complex molecules. rsc.org Furthermore, biocatalysis, using engineered enzymes, presents a promising frontier for highly stereoselective fluorination reactions, as demonstrated in the synthesis of fluorinated cyclopropanes. utdallas.edu

Table 3: Catalytic Systems for Selective Fluorination

| Catalytic System | Target Bond | Key Features | Source |

| Palladium Acetate / Ligand | Unactivated C(sp³)–H | Uses a directing group for site-selectivity; Selectfluor as F source. | acs.org |

| Manganese Porphyrin (Mn(TMP)Cl) | C(sp³)–H | Effective for polycyclic compounds; uses an oxo-transfer agent. | rsc.org |

| Engineered Myoglobin | Alkenes | Biocatalytic approach enabling high stereoselectivity for fluorinated cyclopropanes. | utdallas.edu |

Strategies for Minimizing Byproduct Formation

Minimizing the formation of byproducts is essential for ensuring high purity of the final product and simplifying purification processes. In cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, several strategies can be employed.

In the Suzuki-Miyaura reaction, a common side reaction is the dehalogenation of the starting material. mdpi.com Careful optimization of the base, solvent, and reaction temperature can help to suppress this unwanted pathway.

In the Heck reaction, the formation of regioisomers (α- vs. β-arylated products) and diarylated products can be a challenge. rug.nl The regioselectivity can often be controlled by the choice of ligands on the palladium catalyst. For example, bidentate ligands can favor the formation of α-arylated products when non-coordinating anions are present. rug.nl High reaction temperatures can sometimes lead to increased byproduct formation, so careful temperature control is crucial. rug.nl In ligandless Heck reactions, deposition of the palladium catalyst on a support like carbon can help, although this may require higher reaction temperatures. rug.nl

Reaction Mechanisms and Mechanistic Investigations of 1,3,3,4,5,5 Hexafluorocyclopentene

Photochromic Ring-Closing and Ring-Opening Reaction Dynamics

Diarylethenes incorporating a 1,3,3,4,5,5-hexafluorocyclopentene bridge are renowned for their photochromic behavior. This process involves a reversible transformation between two isomers, an open-ring form and a closed-ring form, initiated by specific wavelengths of light. This photoisomerization is a type of pericyclic reaction, specifically a 6π-electrocyclization.

The photoisomerization of diarylethenes with a hexafluorocyclopentene bridge is a sophisticated process governed by the principles of photochemistry. Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a 6π-electrocyclization to form the colored, closed-ring isomer. This reaction proceeds through an excited state, and the efficiency of this cyclization is a key determinant of the material's performance. Conversely, irradiation with visible light induces the reverse reaction, causing the ring to open and the molecule to revert to its colorless, open-ring form.

The conformation of the diarylethene molecule plays a critical role in its ability to undergo photoisomerization. For the ring-closing reaction to occur, the two aryl groups must be in a parallel conformation. In the anti-parallel conformation, the reactive carbon atoms are too far apart for the cyclization to take place. The ratio of parallel to anti-parallel conformers can be influenced by the solvent and the substituents on the aryl rings.

Recent studies have explored the intricate details of these isomerization pathways. For instance, a skeletal photorearrangement involving UV-induced 6π-electrocyclization has been investigated, revealing that deprotonation is a key step following the initial cyclization. nih.gov Furthermore, computational studies have been employed to model the reaction pathways and understand the energy landscapes of the ground and excited states, providing insights into the mechanisms that can lead to non-photochromic by-products. researchgate.net

The electronic nature of the substituents on the aryl rings has a profound impact on the photoreactivity of diarylethenes. Electron-donating and electron-withdrawing groups can modulate the absorption wavelengths, quantum yields, and fluorescence properties of these molecules.

Electron-withdrawing groups, such as a cyano group, can significantly shift the absorption maxima of the closed-ring isomer to longer wavelengths and increase the cyclization quantum yield. nih.govresearchgate.net Conversely, they tend to decrease the cycloreversion quantum yield. acs.org On the other hand, electron-donating groups, like alkoxy or methyl groups, can enhance the fluorescence quantum yield and may also increase the molar absorption coefficients. nih.govresearchgate.netresearchgate.net

The position of the substituent also plays a crucial role. For example, bulky substituents at the 2- and 2'-positions of thiophene (B33073) rings can strongly suppress the cycloreversion quantum yields. researchgate.net The interplay of these substituent effects allows for the fine-tuning of the photochromic properties of these materials for specific applications.

Table 1: Effect of Substituents on the Photochromic Properties of Diarylethenes

| Substituent Type | Effect on Absorption Maxima (Closed-Ring) | Effect on Cyclization Quantum Yield | Effect on Cycloreversion Quantum Yield | Effect on Fluorescence Quantum Yield |

| Electron-Withdrawing | Bathochromic Shift (to longer wavelengths) nih.govresearchgate.net | Increase researchgate.net | Decrease acs.org | Decrease researchgate.net |

| Electron-Donating | Hypsochromic Shift (to shorter wavelengths) | Decrease or Enhance researchgate.net | Increase | Increase nih.govresearchgate.net |

Electrophilic and Nucleophilic Reaction Mechanisms of the Hexafluorocyclopentene Moiety

Beyond its role in photochromic systems, the hexafluorocyclopentene ring itself can participate in various chemical reactions. The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to attack by certain reagents.

Anhydrous hydrogen fluoride (B91410) (HF) can react with the double bond of this compound. This reaction is an example of an electrophilic addition, where the hydrogen atom of HF acts as the electrophile. The mechanism involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by the fluoride ion to yield the saturated product, octafluorocyclopentane. Due to its ability to act as a precursor to organofluorine compounds, HF is a key reagent in fluorination reactions. wikipedia.org The reaction with chlorocarbons, for instance, is a vital step in the production of fluorocarbons. wikipedia.org

The hexafluorocyclopentene moiety is also susceptible to nucleophilic attack. A common synthetic route to create diarylethene derivatives involves the reaction of perfluorocyclopentene with aryllithium or Grignard reagents, which are strong carbon nucleophiles. researchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks one of the vinylic carbon atoms, leading to the formation of an intermediate. This is followed by the elimination of a fluoride ion, resulting in the substitution of a fluorine atom with the aryl group. This process can be repeated to introduce a second aryl group, leading to the formation of the desired 1,2-diarylperfluorocyclopentene structure.

Substitution Effects on Reactivity and Selectivity

The presence of substituents on the hexafluorocyclopentene ring or on the aryl groups attached to it can significantly influence the reactivity and selectivity of its reactions. The electronic properties of these substituents can either activate or deactivate the molecule towards certain reagents and can direct the outcome of the reaction to a specific isomer.

For instance, in nucleophilic aromatic substitution reactions on thiophene derivatives, a common component of diarylethenes, the nature of the substituents has been shown to correlate with the reaction's Gibbs free energy barrier. nih.gov Strongly electron-withdrawing groups generally facilitate nucleophilic attack. rsc.org This principle allows for the rational design of synthetic pathways and the prediction of reaction outcomes in the versatile chemistry of thiophene derivatives. nih.gov

The strategic placement of different substituents allows for the creation of complex molecular systems with tailored properties. For example, diarylethenes with different bridge units have been synthesized to achieve selective photochromism, where specific wavelengths of light can trigger the cyclization of one photoactive unit while leaving others unaffected. researchgate.net This level of control is essential for the development of multi-state molecular switches and advanced optical materials. nih.gov

Atmospheric Degradation Mechanisms Involving this compound

The principal mechanism for the removal of this compound from the atmosphere is through chemical reactions. The structure of this compound, featuring a carbon-carbon double bond, makes it susceptible to attack by various atmospheric radicals.

Reactions with Hydroxyl Radicals (·OH)

Detailed experimental or theoretical studies specifically investigating the reaction of this compound with hydroxyl radicals (·OH) are not available in the reviewed literature. The hydroxyl radical is the most important daytime oxidant in the troposphere, and its reaction rate with a given compound is a primary determinant of that compound's atmospheric lifetime.

Typically, the reaction of ·OH with a fluorinated alkene would proceed via an electrophilic addition to the double bond, forming a fluorinated hydroxyalkyl radical. This initial adduct would then undergo further reactions, often involving oxygen, leading to the formation of various degradation products. However, without specific studies on this compound, the precise mechanism, reaction rate constants, and the nature of the resulting products remain uncharacterized.

Degradation Pathways in Environmental Contexts

Due to the lack of specific data on the atmospheric degradation of this compound, a definitive description of its environmental degradation pathways cannot be constructed. The atmospheric lifetime, a crucial parameter for assessing the environmental impact of a substance, is directly dependent on its degradation rate. Without kinetic data for its reaction with ·OH and other potential oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃), the atmospheric residence time of this compound remains unknown.

Theoretical and Computational Chemistry Studies on 1,3,3,4,5,5 Hexafluorocyclopentene

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum mechanical calculations that can predict the electronic structure and energy of molecules. These methods solve, or approximate solutions to, the Schrödinger equation, providing a detailed picture of electron distribution and molecular geometry. For 1,3,3,4,5,5-Hexafluorocyclopentene, these calculations would typically involve selecting a basis set (e.g., 6-31G* or larger) and a functional (for DFT, such as B3LYP) to optimize the molecular geometry and calculate electronic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is key to understanding its reactivity. A primary focus of such analysis is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

For this compound, the electron-withdrawing fluorine atoms are expected to significantly lower the energy of both the HOMO and LUMO compared to non-fluorinated cyclopentene (B43876). The HOMO would likely be localized on the carbon-carbon double bond (C=C), as this is the most electron-rich region of the molecule. The LUMO would also be associated with the π-system, representing the region most susceptible to nucleophilic attack.

Hypothetical HOMO-LUMO Data for this compound (Note: The following table is illustrative and based on general principles, as specific computational results for this molecule are not readily available in the searched literature.)

| Molecular Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 to -10.0 | Primarily located on the C=C π bond |

| LUMO | -0.5 to -1.5 | Primarily located on the C=C π* antibonding orbital |

Conformational Analysis and Structural Transformations in Excited States

The five-membered ring of this compound is not planar. It adopts an "envelope" conformation where one carbon atom is out of the plane of the other four. Computational methods can determine the most stable conformation and the energy barriers between different envelope forms.

In an electronically excited state (achieved, for example, by absorbing UV light), the molecule's geometry can change significantly. Theoretical calculations can model these transformations. For instance, upon excitation, the C=C double bond may lengthen and twist, leading to a non-planar geometry around the double bond, which can be a precursor to photochemical reactions.

Molecular Dynamics Simulations for Kinetic and Thermodynamic Insights

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD can provide insights into the kinetic and thermodynamic properties of this compound in various phases (gas, liquid). These simulations can be used to calculate properties such as diffusion coefficients, viscosity, and heat capacity, and to study the dynamics of conformational changes.

Elucidation of Structure-Property Relationships through Theoretical Modeling

Theoretical modeling allows for the establishment of clear relationships between the molecular structure of this compound and its macroscopic properties. For example, the high degree of fluorination is directly responsible for properties such as high density, low surface tension, and low flammability. Computational models can quantify these relationships by systematically modifying the structure (e.g., changing the number or position of fluorine atoms) and calculating the resulting change in properties. This provides a predictive framework for designing new fluorinated compounds with desired characteristics.

| Property | Structural Origin | Predicted Trend |

| Chemical Reactivity | C=C double bond, C-F bonds | Reactive at the double bond, but less so than non-fluorinated analogs. Saturated positions are inert. |

| Thermal Stability | High strength of C-F bonds | High thermal stability. |

| Boiling Point | Molecular weight and intermolecular forces | Higher than cyclopentene due to increased mass and dipole-dipole interactions. |

Advanced Spectroscopic Characterization in 1,3,3,4,5,5 Hexafluorocyclopentene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, and it is particularly powerful for fluorinated molecules like derivatives of 1,3,3,4,5,5-hexafluorocyclopentene. nih.gov The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a multi-dimensional view of the molecular architecture. wikipedia.orghuji.ac.il

The analysis of fluorinated compounds benefits immensely from ¹⁹F NMR due to its 100% natural abundance, high sensitivity (83% of ¹H), and a wide range of chemical shifts that minimizes signal overlap. wikipedia.orgdss.go.th This technique provides a non-targeted and unbiased snapshot of all fluorinated species in a sample. scholaris.caacs.orgresearchgate.net In derivatives of this compound, the fluorine atoms on the cyclopentene (B43876) ring give rise to characteristic signals in the ¹⁹F NMR spectrum. For instance, in diarylethene derivatives, which are notable for their photochromic properties, the hexafluorocyclopentene bridge is a key structural element.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. For example, the chemical shifts for CF₂ groups are typically found in the range of -200 to -220 ppm. wikipedia.org The coupling between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and other nuclei like hydrogen (¹⁹F-¹H) and phosphorus (³¹P-¹⁹F) provides valuable information about the connectivity of the molecule. huji.ac.il

In research involving the synthesis of phosphine-borane derivatives, ³¹P NMR is essential for characterizing the products. nih.gov For instance, in the synthesis of diphenyl(2-thienyl)phosphine and its chalcogenide derivatives, the ³¹P NMR spectra show distinct singlets for the phosphine (B1218219), oxide, sulfide, and selenide, confirming the successful transformation at the phosphorus center. rsc.org When such phosphines are incorporated into molecules containing the this compound unit, ³¹P NMR, in conjunction with ¹H, ¹³C, and ¹⁹F NMR, allows for a comprehensive structural assignment.

Table 1: Representative NMR Data for Selected Fluorinated and Phosphine Compounds

| Compound/Fragment | Nucleus | Chemical Shift (δ) ppm | Reference |

| CF₂ Groups | ¹⁹F | -200 to -220 | wikipedia.org |

| CF₃ Groups | ¹⁹F | -50 to -70 | wikipedia.org |

| Trifluoroacetic acid | ¹⁹F | -76.55 | colorado.edu |

| Diphenyl(2-thienyl)phosphine | ³¹P | -18.9 | rsc.org |

| Diphenyl(2-thienyl)phosphine oxide | ³¹P | +23 | rsc.org |

| Diphenyl(2-thienyl)phosphine sulfide | ³¹P | +35 | rsc.org |

This table presents typical chemical shift ranges and specific examples to illustrate the application of multi-nuclear NMR. Actual values for specific this compound derivatives will vary based on their complete structure.

NMR spectroscopy is not only used for final product characterization but also as a real-time tool to monitor the progress of chemical reactions. nih.gov For example, in the synthesis of derivatives of this compound, ¹⁹F NMR can be used to track the disappearance of the starting material and the appearance of product signals. This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Purity assessment is another critical application. The high resolution and wide chemical shift dispersion of ¹⁹F NMR allow for the detection and quantification of fluorinated impurities, even at low concentrations. dss.go.thscholaris.ca By integrating the signals corresponding to the main compound and the impurities, a quantitative measure of purity can be obtained. This is often more accurate than other methods, especially when dealing with complex mixtures of fluorinated compounds. nih.gov HPLC, in conjunction with NMR, is also used to confirm purity and separate isomers.

X-ray Crystallographic Analysis for Solid-State Structural Determination

While NMR provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. springernature.com This is crucial for understanding intermolecular interactions, crystal packing, and the absolute configuration of chiral molecules.

For derivatives of this compound that can be grown as single crystals, this technique provides unambiguous structural data. springernature.comnih.gov In the field of photochromic diarylethenes, single-crystal X-ray diffraction has been instrumental in understanding how substituents on the thiophene (B33073) rings and the hexafluorocyclopentene bridge influence the crystal packing and, consequently, the photochemical properties of the material. For example, in the crystal structure of 3,3,4,4,5,5-Hexafluoro-1,2-bis(5-formyl-2-methylsulfanyl-3-thienyl)cyclopent-1-ene, the dihedral angles between the thienyl substituents and the central cyclopentene ring were precisely determined. nih.gov

The data obtained from single-crystal X-ray diffraction, such as unit cell dimensions, space group, and atomic coordinates, are fundamental for establishing structure-property relationships. This information is invaluable for designing new materials with tailored properties.

Table 2: Illustrative Crystallographic Data for a Diarylethene Derivative

| Parameter | Value | Reference |

| Compound | 3,3,4,4,5,5-Hexafluoro-1,2-bis(5-formyl-2-methylsulfanyl-3-thienyl)cyclopent-1-ene | nih.gov |

| Molecular Formula | C₁₇H₁₀F₆O₂S₄ | nih.gov |

| Dihedral Angle (Thienyl 1 to Cyclopentene) | 44.9 (1)° | nih.gov |

| Dihedral Angle (Thienyl 2 to Cyclopentene) | 40.2 (1)° | nih.gov |

This table provides an example of the type of detailed structural information that can be obtained from single-crystal X-ray diffraction studies.

When single crystals are not available, powder X-ray diffraction (PXRD) is a powerful technique for characterizing crystalline materials. iucr.orgwikipedia.org PXRD is used to identify the crystalline phases present in a bulk sample, determine the degree of crystallinity, and detect polymorphic forms. rroij.comamericanpharmaceuticalreview.com For polymeric materials derived from or incorporating the this compound unit, PXRD can be used to assess their semi-crystalline nature by comparing the sharp diffraction peaks from crystalline domains with the broad halo from amorphous regions. wikipedia.org This is important as the degree of crystallinity can significantly impact the mechanical and thermal properties of the polymer. PXRD is also used to study the structure of fluorinated materials like fluorographene. researchgate.net

Time-Resolved Spectroscopy for Photochemical Dynamics and Quantum Yields

Many derivatives of this compound, especially diarylethenes, are designed for their photochemical properties. Time-resolved spectroscopy is a suite of techniques used to study the dynamics of these photochemical processes on timescales ranging from femtoseconds to nanoseconds and beyond. wikipedia.orgyoutube.com

These techniques typically employ a "pump-probe" approach. wikipedia.org A short laser pulse (the pump) excites the molecule to a higher electronic state, initiating a photochemical reaction. A second, time-delayed laser pulse (the probe) then interrogates the state of the system. By varying the delay time between the pump and probe pulses, it is possible to map out the entire reaction pathway, identifying transient intermediates and measuring their lifetimes.

Time-resolved techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy are used to study the kinetics of the ring-closing and ring-opening reactions in photochromic compounds. wikipedia.orgyoutube.com This allows for the determination of key parameters like the quantum yield, which is the efficiency of a photochemical process. Understanding these dynamics is crucial for the development of molecular switches and optical memory devices. For example, the photochromism of diarylethenes involves a reversible transformation between an open-ring and a closed-ring form upon exposure to UV and visible light, and the dynamics of this switching can be studied in detail.

Femtosecond Time-Resolved Fluorescence Studies

Femtosecond time-resolved fluorescence spectroscopy is a powerful technique for investigating the ultrafast dynamics of molecules in their electronically excited states. rsc.org This method monitors the decay of fluorescence intensity over a timescale of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s), providing critical insights into processes such as intramolecular vibrational redistribution, solvent relaxation, and charge transfer. nih.gov

For this compound, this technique can be employed to study the lifetime of its electronically excited singlet state (S₁) following photoexcitation. The presence of heavy fluorine atoms can influence the rates of intersystem crossing to the triplet state. By measuring the fluorescence lifetime, researchers can quantify the kinetics of these deactivation pathways. nih.govresearchgate.net The data obtained from such studies are crucial for applications in photochemistry and materials science, where the excited-state behavior of a molecule dictates its functionality.

Time-resolved experiments would involve exciting a sample of this compound with an ultrashort laser pulse and measuring the subsequent fluorescence decay. picoquant.com The decay traces can be fitted to exponential functions to determine the lifetime of the excited state. researchgate.net Comparing these lifetimes in different solvents can also reveal information about solvent-solute interactions and the polarity of the excited state. nih.gov

UV/Vis Absorption Spectroscopy for Electronic Transitions

UV/Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. uzh.ch When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed correspond to the energy differences between these electronic states, providing a characteristic spectrum. uzh.ch

In the case of this compound, the primary chromophore—the part of the molecule that absorbs light—is the carbon-carbon double bond (C=C) within the cyclopentene ring. tanta.edu.eguomustansiriyah.edu.iq The electronic transitions associated with this unsaturated system are of principal interest. The possible transitions for an organic molecule like this include σ → σ, n → σ, π → π, and n → π. shu.ac.uktanta.edu.eg Given the structure of this compound, the most relevant and observable transitions in a standard UV/Vis spectrum (200-800 nm) are the π → π* transitions associated with the double bond. uomustansiriyah.edu.iqlibretexts.org

The absorption maximum (λ_max) for the π → π* transition in an isolated double bond typically occurs in the vacuum UV region (below 200 nm). However, the substitution pattern, including the presence of fluorine atoms, can influence the energy of the molecular orbitals and shift the absorption wavelength. The fluorine atoms' inductive effects can alter the electron density around the double bond, thereby modifying the energy gap between the π (bonding) and π* (antibonding) molecular orbitals. libretexts.org

A typical UV/Vis spectrum for this compound would be expected to show a strong absorption band corresponding to this π → π* transition.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Spectral Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | C=C | UV (typically < 200 nm, influenced by substitution) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Vibrational Spectroscopy (e.g., Raman) for Molecular Fingerprinting

Vibrational spectroscopy, particularly Raman spectroscopy, provides a detailed "molecular fingerprint" based on the unique vibrational modes of a molecule. nih.govscitechdaily.com When monochromatic light (from a laser) interacts with a molecule, it can be inelastically scattered, meaning the scattered light has a different frequency. nih.gov The difference in frequency, known as the Raman shift, corresponds to the energy of specific molecular vibrations, such as bond stretching and bending. nih.gov

For this compound, a Raman spectrum would reveal a series of peaks corresponding to its distinct vibrational modes. This technique is highly effective for identifying functional groups and elucidating molecular structure. syncsci.comamericanpharmaceuticalreview.com Key vibrational modes that would be prominent in the Raman spectrum include:

C=C Stretch: A strong, characteristic peak indicating the presence of the double bond in the cyclopentene ring.

C-F Stretches: Multiple strong peaks arising from the six carbon-fluorine bonds. The exact frequencies can provide information about the geminal difluoro groups (-CF₂).

C-C Stretches: Vibrations corresponding to the single bonds within the carbon skeleton of the ring.

CH₂ Bending/Stretching: Modes associated with the methylene (B1212753) group in the ring.

Ring Puckering/Deformation Modes: Low-frequency vibrations characteristic of the cyclic structure.

Because Raman scattering intensity depends on the change in polarizability of a bond during a vibration, the highly polarizable C=C bond and the C-F bonds are expected to produce strong Raman signals. nih.gov This makes Raman spectroscopy an excellent tool for confirming the identity and purity of this compound. mdpi.com

Table 2: Key Vibrational Modes for this compound in Raman Spectroscopy

| Vibrational Mode | Associated Functional Group | Expected Raman Shift Range (cm⁻¹) |

|---|---|---|

| C=C Stretch | Alkene | ~1600 - 1680 |

| C-F Stretch | Fluoroalkane | ~1000 - 1400 |

| C-C Stretch | Alkane (ring) | ~800 - 1200 |

| CH₂ Scissoring | Alkane | ~1450 - 1480 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically with an error of less than 5 parts per million, ppm). researchgate.netnih.gov

This high accuracy allows for the unambiguous determination of a molecular formula from the measured exact mass. For this compound (C₅H₂F₆), the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement confirming this exact mass provides definitive evidence for the compound's identity and elemental formula. researchgate.net

HRMS is also invaluable for identifying and characterizing impurities or degradation products, which is particularly relevant for fluorinated compounds that may be synthesized alongside other per- or polyfluorinated substances. researchgate.net The high resolving power of HRMS can distinguish between isobaric ions—ions that have the same nominal mass but different elemental compositions—which might be present in a complex sample mixture. nih.gov

Table 3: High-Resolution Mass Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₅H₂F₆ |

| Nominal Mass | 176 amu |

| Theoretical Monoisotopic Mass (Exact Mass) | 176.0087 g/mol |

| Instrumentation | Time-of-Flight (TOF), Orbitrap |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Environmental Research Perspectives for 1,3,3,4,5,5 Hexafluorocyclopentene

Study of Atmospheric Reactivity and Degradation Mechanisms

While specific experimental studies on the atmospheric chemistry of 1,3,3,4,5,5-Hexafluorocyclopentene are not extensively documented in publicly available literature, its reactivity and degradation pathways can be inferred from the well-studied behavior of other hydrofluoroolefins (HFOs).

HFOs are characterized by the presence of a carbon-carbon double bond, which makes them significantly more reactive in the troposphere than their saturated counterparts, hydrofluorocarbons (HFCs). wikipedia.org This increased reactivity leads to much shorter atmospheric lifetimes, typically on the order of days to weeks. youtube.comfluorocarbons.orgfluorocarbons.org The primary degradation mechanism for HFOs in the atmosphere is their reaction with the hydroxyl (OH) radical. wikipedia.orgfluorocarbons.org This reaction is generally rapid and initiates a cascade of oxidation reactions.

The general atmospheric degradation pathway for an HFO involves the addition of the OH radical to the double bond, forming a fluorinated haloalkoxy radical. This radical can then undergo further reactions, including decomposition and reaction with other atmospheric species.

A significant area of research for HFOs is the identification of their terminal degradation products. For some HFOs, atmospheric degradation can lead to the formation of trifluoroacetic acid (TFA). norden.orgnorden.orgresearchgate.net TFA is a highly persistent substance in water bodies, and its increasing concentration from the breakdown of HFOs is a subject of environmental monitoring and concern. norden.orgnorden.org Furthermore, some minor degradation pathways for certain HFOs have been shown to produce extremely small quantities of potent greenhouse gases, such as trifluoromethane (B1200692) (HFC-23). refindustry.comfluorocarbons.org

The short atmospheric lifetime of HFOs means they have a very low Global Warming Potential (GWP) and a negligible Ozone Depletion Potential (ODP), making them more environmentally favorable alternatives to CFCs, HCFCs, and many HFCs. wikipedia.org

Table 1: Atmospheric Lifetimes and Global Warming Potentials of Selected Hydrofluoroolefins (HFOs) This table provides context on the typical atmospheric properties of HFOs. Data for this compound is not specifically available.

| Compound | Atmospheric Lifetime | Global Warming Potential (100-year) |

| HFO-1234yf | ~11 days | <1 |

| HFO-1234ze(E) | ~19 days | <1 |

| HFO-1336mzz(Z) | ~22 days | ~2 |

Source: Data compiled from various atmospheric science reports.

Research on Green Chemistry Principles in the Synthesis and Application of Fluorinated Cyclopentenes

The principles of green chemistry are increasingly being applied to the synthesis and use of all chemicals, including fluorinated compounds, to minimize environmental impact.

Green Synthesis

Historically, the synthesis of fluorinated organic compounds has sometimes involved hazardous reagents and conditions. dovepress.com For instance, the Swarts reaction, a traditional method for fluorination, often employed toxic substances like antimony trifluoride (SbF₃) and generated significant waste. dovepress.com Modern research focuses on developing synthetic routes that are safer, more efficient, and more environmentally benign. dovepress.comsciencedaily.com

Key areas of green chemistry research in fluorine chemistry include:

Catalyst Development: Creating highly selective and efficient catalysts to direct fluorination reactions, reducing byproducts and energy consumption. rsc.org

Safer Fluorinating Agents: Discovering and utilizing safer, non-toxic sources of fluorine to replace hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). sciencedaily.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. rsc.org

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures, often facilitated by novel catalysts or techniques like photolysis. nih.govrsc.org

Fluorous Chemistry: This concept utilizes highly fluorinated solvents and reagents to facilitate easy separation of catalysts and products, allowing for catalyst recycling and reducing solvent waste. rsc.orgtcichemicals.com This is particularly relevant for the synthesis of complex fluorinated molecules.

Green Applications

Fluorinated compounds, including those with a cyclopentene (B43876) core, are integral to many modern and sustainable technologies due to their unique properties like high thermal stability, chemical resistance, and specific electrical properties. fluoropolymerpartnership.combio-powder.comholscot.com Applying green chemistry principles to their use involves designing these materials for performance, durability, and end-of-life considerations.

Table 2: Examples of Green and Sustainable Applications of Fluorinated Polymers While not specific to this compound, this table illustrates the types of sustainable applications where fluorinated building blocks are essential.

| Application Area | Role of Fluorinated Polymers | Contribution to Sustainability |

| Renewable Energy | ||

| Solar Panels | Protective frontsheets and backsheets | Enhance durability and lifespan by resisting UV radiation, moisture, and extreme temperatures. holscot.comfluoropolymerpartnership.comfluorostore.com |

| Wind Turbines | Protective coatings for blades and towers | Increase resistance to harsh environmental conditions, reducing maintenance and extending operational life. fluoropolymerpartnership.comfluorostore.com |

| Green Hydrogen | Membranes in electrolyzers and fuel cells | Enable efficient and safe production and use of hydrogen as a clean energy source. fluoropolymerpartnership.comholscot.com |

| Energy Storage | ||

| Lithium-ion Batteries | Binders and separator coatings | Improve battery safety, performance, and lifespan, crucial for electric vehicles and grid storage. fluoropolymerpartnership.comfluorostore.com |

| Energy Efficiency | ||

| Advanced Electronics | High-performance insulation and components | Enable the manufacturing of more efficient and durable electronic devices. bio-powder.com |

| Low-Friction Coatings | Industrial machinery and automotive parts | Reduce energy consumption by minimizing friction and wear. bio-powder.com |

Research in this area continues to focus on creating fluorinated materials that not only provide exceptional performance in green technologies but are also designed for recycling or benign degradation at the end of their life cycle. umn.edu

Future Directions and Emerging Research Avenues for 1,3,3,4,5,5 Hexafluorocyclopentene

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to 1,3,3,4,5,5-hexafluorocyclopentene and its derivatives is a paramount objective for future research. Current methods often rely on traditional approaches that may involve harsh conditions or produce significant waste. The principles of green chemistry, which emphasize waste reduction, the use of less hazardous materials, and energy efficiency, are guiding the development of next-generation synthetic protocols. dovepress.comresearchgate.net

Future methodologies are expected to focus on several key areas:

Catalytic Routes: The development of novel catalysts for the selective fluorination of cyclopentane (B165970) or its precursors could offer more direct and atom-economical pathways to the target molecule.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, improved safety for handling fluorinating agents, and easier scalability compared to batch processes.

Bio-derived Feedstocks: Investigating the conversion of biomass-derived platform chemicals into fluorinated cyclopentene (B43876) derivatives presents a long-term strategy for improving the sustainability of their production.

Electrochemical Synthesis: Electrochemical methods, such as Simons electrofluorination, provide an alternative to traditional chemical fluorinating agents and can often be performed under milder conditions. dovepress.com

| Synthetic Strategy | Key Advantages |

| Novel Catalysis | Higher selectivity, reduced waste, lower energy requirements. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. |

| Bio-derived Feedstocks | Reduced reliance on fossil fuels, potential for biodegradable byproducts. |

| Electrochemical Fluorination | Use of electricity as a "reagent," milder reaction conditions. dovepress.com |

Advanced Computational Prediction and Rational Design of Molecular Functionality

Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and optimization of this compound-based materials. By leveraging sophisticated modeling and simulation techniques, researchers can predict the properties of novel derivatives before their synthesis, enabling a more targeted and efficient research and development process.

Key areas of focus in computational design include:

Predictive Modeling: Using quantum mechanics and molecular dynamics simulations to accurately predict the electronic, optical, and physical properties of new hexafluorocyclopentene derivatives. This can guide the design of molecules with tailored characteristics, such as specific absorption and emission wavelengths for optical applications.

Rational Design of Photochromic Systems: Computational studies can elucidate the structure-property relationships that govern the photochromic behavior of diarylethene derivatives containing the hexafluorocyclopentene core. This knowledge can be used to design new photoswitches with improved performance characteristics, such as enhanced fatigue resistance and quantum yields.

Exploring Reaction Mechanisms: Theoretical calculations can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of new synthetic transformations. For instance, understanding the energetics of Diels-Alder reactions involving hexafluorocyclopentadiene (B12083114) can lead to more efficient syntheses of its derivatives.

| Computational Approach | Application in Hexafluorocyclopentene Research |

| Quantum Mechanics (QM) | Prediction of electronic and optical properties, elucidation of reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions, understanding material properties. |

| Hybrid QM/MM | Studying the behavior of hexafluorocyclopentene derivatives in complex environments like biological systems. |

Exploration of Interdisciplinary Research in Smart Materials and Bio-Inspired Systems

The unique properties of the hexafluorocyclopentene unit make it an attractive component for the development of advanced "smart" materials and bio-inspired systems. These materials can respond to external stimuli such as light, temperature, or pH, leading to a change in their properties.

Future interdisciplinary research is likely to explore:

Stimuli-Responsive Polymers: Incorporating hexafluorocyclopentene-based photochromic units into polymer backbones could lead to the development of materials that change color or shape upon irradiation with light. Such materials could find applications in areas like data storage, sensors, and soft robotics.

Bio-Inspired Photonics: Mimicking the sophisticated light-manipulating structures found in nature, such as those in butterfly wings or beetle exoskeletons, using hexafluorocyclopentene-containing materials could lead to new types of optical coatings, displays, and sensors.

Self-Assembling Systems: The rigid and well-defined structure of hexafluorocyclopentene derivatives can be exploited to direct the self-assembly of complex supramolecular architectures. These organized systems could exhibit novel electronic and optical properties.

Luminescent Materials: Unsymmetrical hexafluorocyclopentene-linked twisted π-conjugated molecules have been shown to be dual-state emissive luminophores, with potential applications in bioimaging and light-emitting diodes. mdpi.com

Controlled Synthesis of Highly Complex Chiral Hexafluorocyclopentene Derivatives

The introduction of chirality into hexafluorocyclopentene derivatives opens up new avenues for their application in areas such as asymmetric catalysis, chiroptical materials, and life sciences. The controlled synthesis of enantiomerically pure, complex molecules containing the hexafluorocyclopentene scaffold remains a significant challenge and a key area for future research.

Emerging strategies in this field include:

Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective synthesis of hexafluorocyclopentene derivatives is a primary goal. This could involve the use of chiral transition metal complexes or organocatalysts to control the stereochemistry of key bond-forming reactions.

Chiral Auxiliaries: The use of removable chiral auxiliaries can guide the stereochemical outcome of reactions, allowing for the synthesis of enantioenriched products. Research in this area will focus on developing more efficient and easily removable auxiliaries.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. The use of engineered enzymes for the stereoselective fluorination or functionalization of cyclopentene precursors could provide a powerful tool for accessing chiral hexafluorocyclopentene derivatives. Recent work on the biocatalytic synthesis of fluorinated cyclopropanes highlights the potential of this approach. nih.gov

Resolution of Racemates: For cases where asymmetric synthesis is not feasible, the development of efficient methods for the separation of enantiomers, such as chiral chromatography, will be crucial.

| Approach to Chirality | Description |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. |

| Chiral Auxiliaries | A covalently attached chiral group that directs the stereochemical course of a reaction. |

| Biocatalysis | The use of enzymes to perform stereoselective transformations. nih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. |

Q & A

Q. How can AI accelerate the discovery of novel hexafluorocyclopentene-based materials?

- Methodological Answer : AI platforms (e.g., neural networks) trained on datasets like the Cambridge Structural Database predict stable derivatives. highlights autonomous labs for high-throughput synthesis and real-time optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.